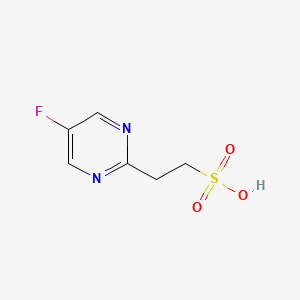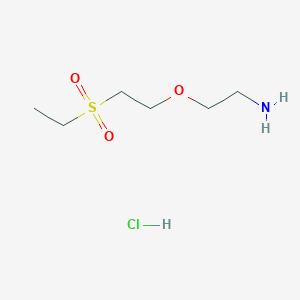![molecular formula C7H14ClN B1531497 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride CAS No. 2098160-64-4](/img/structure/B1531497.png)
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride
概要
説明
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development .
準備方法
The synthesis of 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction produces pyrrolidine, which can then be further functionalized to obtain the desired compound. Another approach involves the use of asymmetric organocatalysis, where chiral pyrrolidines are synthesized using proline or its derivatives as catalysts . Industrial production methods typically involve continuous flow reactors and multistage purification processes to ensure high yields and purity of the final product .
化学反応の分析
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyrrolidine-2,5-dione derivatives, while reduction can yield pyrrolidine-2-one derivatives .
科学的研究の応用
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions . In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for receptor binding studies . In medicine, pyrrolidine derivatives have shown promise as therapeutic agents for the treatment of diseases such as cancer, diabetes, and neurological disorders . Additionally, this compound has industrial applications in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . It can also interact with receptors on the surface of cells, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
類似化合物との比較
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and pyrrolizine derivatives . These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. For example, pyrrolidine-2-one derivatives are known for their anti-inflammatory and analgesic properties, while pyrrolidine-2,5-dione derivatives have shown potential as anticancer agents . The unique structure of this compound allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs .
特性
IUPAC Name |
2-[(E)-prop-1-enyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H/b4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFEPRXAQMIAP-VEELZWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)





![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
